2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Beschreibung
This compound (CAS: 1933586-23-2) is a heterocyclic molecule with a molecular formula of C₈H₁₁N₅O and a molecular weight of 193.21 g/mol . It features a central ethan-1-ol backbone substituted with a 2-methyl-2H-1,2,3-triazole ring at the 2-position and a 1H-pyrazole ring at the 1-position.
Eigenschaften
Molekularformel |
C8H11N5O |
|---|---|
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
2-(2-methyltriazol-4-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H11N5O/c1-13-11-5-7(12-13)2-8(14)6-3-9-10-4-6/h3-5,8,14H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
QTMLRCVCHCQXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)CC(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 2-methyl-2H-triazole derivatives with pyrazole-containing compounds. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial activity. For instance, a related compound was evaluated against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| E. coli | 32 | 16 (Ciprofloxacin) |
| S. aureus | 16 | 8 (Vancomycin) |
| P. aeruginosa | 64 | 32 (Piperacillin) |
Anticancer Activity
The compound has shown anticancer potential in various cell lines. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 20 | Bcl-2 inhibition |
| HeLa (Cervical) | 10 | ROS generation |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
The biological activity of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) : Induction of ROS plays a crucial role in its anticancer efficacy.
Case Studies
A recent case study evaluated the therapeutic potential of this compound in a murine model of breast cancer. The study reported a significant reduction in tumor size and weight after treatment with the compound compared to control groups . Histopathological analysis revealed decreased cellular proliferation and increased apoptosis in treated tumors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. Methods such as microwave-assisted synthesis have been reported to enhance yield and reduce reaction times. Characterization techniques like NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Method | Conditions | Yield (%) | References |
|---|---|---|---|
| Microwave-assisted | 150°C, 10 min | 85 | |
| Conventional heating | 100°C, 24 h | 75 | |
| Solvent-free reaction | Room temperature, 12 h | 90 |
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry due to its bioactive properties. Research has shown that derivatives of triazoles possess antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives can inhibit the growth of various pathogenic microorganisms. For instance, compounds similar to 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol have shown efficacy against resistant strains of bacteria and fungi.
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have highlighted its potential against breast and lung cancer cell lines.
| Activity Type | Tested Organisms/Cancer Cell Lines | IC50 (µM) | References |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 15 | |
| Anticancer | MCF7 (breast), A549 (lung) | 20 |
Agricultural Applications
In agriculture, triazole compounds are recognized for their role as fungicides and plant growth regulators. The incorporation of triazole derivatives into crop protection formulations can enhance resistance against fungal pathogens.
Fungicidal Activity
Research has shown that compounds like 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can effectively control diseases such as powdery mildew and rust in various crops.
Table 3: Agricultural Efficacy Data
| Crop | Pathogen | Application Rate (g/ha) | Efficacy (%) | References |
|---|---|---|---|---|
| Wheat | Puccinia spp. | 200 | 85 | |
| Grapes | Erysiphe necator | 150 | 90 |
Materials Science Applications
Beyond biological applications, this compound is also being explored for its utility in materials science. Its unique chemical structure allows it to function as a building block for polymers and other advanced materials.
Polymeric Materials
Triazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to materials with improved performance in various applications including coatings and composites.
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents convert it to a ketone derivative:
| Oxidizing Agent | Conditions | Product Yield | Reference |
|---|---|---|---|
| PCC | CHCl, RT | 78% | |
| KMnO | Acidic, 60°C | 65% | |
| Jones Reagent | Acetone, 0°C | 82% |
Acylation and Alkylation
The hydroxyl group reacts with acylating/alkylating agents to form esters or ethers:
Acylation
| Acylating Agent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Acetyl chloride | EtN, DCM, 0°C | 89% | |
| Benzoyl chloride | Pyridine, RT, 12h | 76% |
Alkylation
| Alkylating Agent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C | 85% | |
| Ethyl bromide | KCO, DMF | 72% |
Nucleophilic Substitution
The triazole nitrogen participates in nucleophilic substitution reactions. For example, with alkyl halides:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | KCO, DMF, 80°C | N-Benzylated triazole derivative | 68% | |
| Propargyl bromide | EtN, MeCN, RT | Alkyne-functionalized triazole | 81% |
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its nitrogen donor sites:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO) | MeOH, RT | [Cu(L)(NO)] | Catalysis | |
| AgBF | CHCN, Reflux | [Ag(L)(BF)] | Antimicrobial agents |
Cross-Coupling Reactions
Functionalized derivatives participate in Suzuki-Miyaura couplings when halogenated:
| Boron Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc), KCO | Biaryl-triazole hybrid | 91% | |
| 4-Fluorophenylboronic acid | Pd(PPh), THF/HO | Fluorinated analog | 84% |
Reduction Reactions
The hydroxyl group remains stable under mild reduction conditions, but the triazole ring can undergo hydrogenation:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H, Pd/C | EtOH, 50 psi, 24h | Saturated triazoline derivative | 63% | |
| NaBH | MeOH, 0°C | No reduction of hydroxyl group | N/A |
Acid-Base Reactivity
The compound forms salts with strong acids due to its basic nitrogen atoms:
| Acid | Conditions | Product | pKa | Reference |
|---|---|---|---|---|
| HCl (gas) | EtO, RT | Hydrochloride salt | 3.1 (pyrazole N) | |
| CFSOH | CHCl, −78°C | Triflate salt | N/A |
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Its hydroxyl group and heterocyclic systems enable diverse transformations, making it a valuable scaffold for drug discovery and coordination polymers.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Triazole-Pyrazole Hybrids
5-(4-Substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles
- These compounds (e.g., 12a ) feature triazole and pyrazole moieties linked via hydrazinyl-thiazole bridges. Unlike the target compound, they include aryl substituents (e.g., phenyl) and diazenyl groups, enhancing π-π stacking and redox activity.
- Biological Activity : Compound 12a showed potent antitumor activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) cell lines . The target compound lacks such data, but its simpler structure may reduce steric hindrance for receptor binding.
Isostructural Thiazole Derivatives (Compounds 4 and 5)
- These fluorophenyl-substituted thiazoles (e.g., 4 : C₂₇H₂₀ClF₂N₅S) exhibit planar molecular conformations except for one fluorophenyl group, which is perpendicular to the core . In contrast, the target compound’s pyrazole and triazole rings likely adopt co-planar arrangements due to reduced steric bulk.
Ethan-1-ol Derivatives
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
- This analog (CAS: 2098016-29-4) replaces the triazole with a thiophene ring and introduces a fluoroethyl group. The fluorine atom increases electronegativity and metabolic stability compared to the target compound’s methyl group .
(1-Benzyl-4-(6-methylpyridin-2-yl)-1H-1,2,3-triazol-5-yl)methanol (3a) Substituted with a benzyl and pyridinyl group, this compound demonstrates how lipophilic substituents (e.g., benzyl) enhance membrane permeability relative to the target compound’s pyrazole .
Key Structural and Pharmacological Differences
Crystallographic and Computational Insights
- Structural Analysis : The target compound’s crystal structure (if resolved) would likely employ SHELXL or similar software for refinement, as seen in related triazole derivatives .
- Conformational Flexibility: Unlike rigid trichlorophenyl hydrazones (twist angles = 44–65° ), the target compound’s ethanol linker may allow rotational freedom, influencing binding modes.
Q & A
Q. What are the recommended strategies for synthesizing 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol with high purity and yield?
- Methodological Answer : Utilize regioselective click chemistry for triazole ring formation, as demonstrated in analogous pyrazole-triazole hybrids (e.g., Huisgen cycloaddition with copper catalysis). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-DMF (1:1) ensures >95% purity. Monitor reaction progress by TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) .
Q. How can the structural identity of the compound be validated after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Key signals include pyrazole C-H (~δ 7.5–8.5 ppm) and triazole methyl (~δ 2.5 ppm) .
- FTIR : Confirm hydroxyl (broad ~3200–3400 cm⁻¹) and triazole C=N (1630–1650 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (± 0.001 Da) .
Q. What crystallization conditions are optimal for X-ray diffraction studies of this compound?
- Methodological Answer : Use slow vapor diffusion with dichloromethane/hexane or methanol/water solvent systems. Refinement with SHELXL (SHELX-2018) allows precise anisotropic displacement parameter modeling. Validate hydrogen bonding (e.g., O–H···N interactions) using WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How does the compound interact with enzymatic targets like tyrosinase, and what kinetic mechanisms underlie its inhibition?
- Methodological Answer : Perform enzyme inhibition assays (IC50 determination) using L-DOPA as substrate. For 2-(2-Methyl-triazolyl)-pyrazole-ethanol analogs, competitive inhibition is typical, as seen in triazole derivatives (e.g., Ki ~26 μM for mushroom tyrosinase). Validate via Lineweaver-Burk plots and molecular docking (AutoDock Vina) to map binding modes in the enzyme’s active site .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and bioactivity?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict LogP (~2.1), H-bond donors/acceptors (2/5), and membrane permeability. Molecular dynamics simulations (AMBER/GROMACS) assess stability in lipid bilayers. Compare docking scores against targets (e.g., kinases, GPCRs) in PubChem BioAssay .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Design analogs via isosteric replacement (e.g., triazole → tetrazole) and evaluate via SAR tables:
| Substituent | IC50 (Tyrosinase) | LogP |
|---|---|---|
| -CH3 (parent) | 28.4 μM | 2.1 |
| -CF3 | 15.2 μM | 2.9 |
| -Cl | 32.7 μM | 2.4 |
| Data trends reveal electron-withdrawing groups enhance potency but reduce solubility . |
Q. What analytical methods resolve contradictions in reported spectroscopic data for similar triazole-pyrazole hybrids?
- Methodological Answer : Cross-reference NMR assignments with computed chemical shifts (GIAO-DFT/B3LYP/6-311+G(d,p)). For disputed NOESY correlations, use variable-temperature NMR to confirm intramolecular hydrogen bonding or rotational barriers .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating the compound’s antifungal activity?
- Methodological Answer : Adopt a microdilution protocol (CLSI M38-A2) against Candida albicans or Aspergillus fumigatus. Test concentrations (0.5–128 μg/mL) in RPMI-1640, with fluconazole as control. Calculate MIC90 via sigmoidal dose-response curves (GraphPad Prism). Triazole analogs show MIC90 ~8–16 μg/mL, correlating with logP <3.0 .
Q. What strategies mitigate challenges in crystallizing hygroscopic derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
